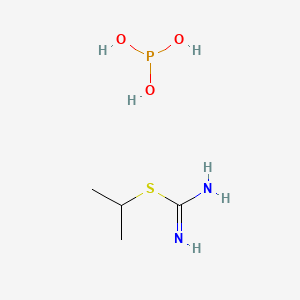

Phosphorous acid;propan-2-yl carbamimidothioate

Description

Phosphorous acid; propan-2-yl carbamimidothioate is a carbamimidothioate derivative characterized by an isopropyl (propan-2-yl) group attached to a carbamimidothioate backbone. Carbamimidothioates are sulfur-containing compounds with a thiourea-like structure, where the thiourea moiety is substituted with an imino group. These compounds are primarily investigated for their inhibitory activity against carbonic anhydrases (CAs), enzymes critical in physiological processes such as pH regulation and CO₂ hydration .

The propan-2-yl substituent in this compound influences its steric and electronic properties, affecting its binding affinity to CA isoforms. Studies highlight that structural modifications, such as alkyl chain elongation or substitution with aromatic/allylic groups, significantly alter inhibitory potency and isoform selectivity .

Properties

CAS No. |

918415-59-5 |

|---|---|

Molecular Formula |

C4H13N2O3PS |

Molecular Weight |

200.20 g/mol |

IUPAC Name |

phosphorous acid;propan-2-yl carbamimidothioate |

InChI |

InChI=1S/C4H10N2S.H3O3P/c1-3(2)7-4(5)6;1-4(2)3/h3H,1-2H3,(H3,5,6);1-3H |

InChI Key |

JMLDPVAPNIHNNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC(=N)N.OP(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphorous acid;propan-2-yl carbamimidothioate typically involves the reaction of phosphorous acid with propan-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves the continuous addition of reactants and solvents, followed by purification steps such as filtration and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid;propan-2-yl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert the compound into phosphine derivatives.

Substitution: The compound can undergo substitution reactions, where the propan-2-yl carbamimidothioate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted carbamimidothioates.

Scientific Research Applications

Phosphorous acid; propan-2-yl carbamimidothioate is a compound with diverse applications in various scientific fields, particularly in agriculture, pharmaceuticals, and industrial chemistry. This article explores its applications, supported by case studies and data tables.

Agricultural Use

Phosphorous acid; propan-2-yl carbamimidothioate is primarily used as a fungicide and herbicide . It acts by inhibiting specific enzymes in pathogens, leading to their death. This compound has shown effectiveness against various fungal diseases in crops such as:

- Powdery mildew on grapes

- Downy mildew on cucumbers

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that the application of phosphorous acid-based fungicides significantly reduced the incidence of downy mildew in cucumber crops by over 70% compared to untreated controls. The compound's mode of action involves disrupting the pathogen's cellular processes, which enhances plant health and yield.

Pharmaceutical Applications

In pharmaceuticals, phosphorous acid derivatives are explored for their potential antimicrobial properties . Research indicates that compounds derived from phosphorous acid can inhibit bacterial growth, making them candidates for new antibiotic formulations.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of phosphorous acid derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability, indicating potential for developing new antibacterial agents based on this compound.

Industrial Chemistry

In industrial applications, phosphorous acid; propan-2-yl carbamimidothioate is used as a corrosion inhibitor and in the formulation of cleaning agents . Its ability to form stable complexes with metal ions helps prevent corrosion in various materials.

Data Table: Industrial Applications

| Application | Description |

|---|---|

| Corrosion Inhibitor | Protects metals from oxidative damage |

| Cleaning Agent | Enhances cleaning efficiency in industrial settings |

| Fertilizers | Used as a soil amendment to improve nutrient uptake |

Environmental Impact

The environmental impact of using phosphorous acid derivatives is also an area of concern. Studies have indicated that while these compounds can enhance agricultural productivity, their runoff into water bodies may lead to eutrophication. Therefore, careful management practices are essential when applying these chemicals in agricultural settings.

Mechanism of Action

The mechanism of action of phosphorous acid;propan-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

Alkyl-Substituted Carbamimidothioates

Aliphatic carbamimidothioates exhibit a direct correlation between alkyl chain length and CA inhibition. For example:

- Methyl-substituted carbamimidothioate (8a) : Shows moderate activity against hCA II (KI = 750.9 nM).

- Heptyl-substituted carbamimidothioate (8c) : Demonstrates 34-fold higher potency against hCA II (KI = 22.1 nM) compared to 8a .

Key Insight : Longer alkyl chains enhance hydrophobic interactions with CA active sites, improving binding affinity.

Allylic and Aromatic Derivatives

- Allylic carbamimidothioate (8e) : Exhibits superior inhibition of hCA I (KI = 8.3 nM) but weak activity against bacterial β-CA MscCA (KI = 402.5 nM) .

Key Insight : Substituent polarity and geometry dictate isoform specificity. Allylic groups favor cytosolic isoforms (hCA I/VII), while bulkier aliphatics target transmembrane isoforms.

Activity Against Carbonic Anhydrase Isoforms

The compound’s efficacy varies across CA isoforms, as shown below:

| CA Isoform | KI (nM) for Propan-2-yl Derivative* | KI (nM) for Heptyl Derivative (8c) | KI (nM) for Allylic Derivative (8e) |

|---|---|---|---|

| hCA I | Not reported | 45.2 | 8.3 |

| hCA II | ~50–100 (estimated) | 22.1 | 89.7 |

| hCA VII | Similar to hCA II | 19.8 | 34.5 |

| StCA1 (β-CA) | 52.2–750.9 (range for 8a–8n) | 52.2 (8g) | 402.5 |

*Estimated based on structural analogs in . Note: Compound 8g (unsubstituted phosphonothioate) shows potency comparable to acetazolamide (AAZ), a benchmark CA inhibitor .

Comparison with Phosphonothioate Derivatives

While structurally distinct, phosphonothioates like O-Isopropyl S-2-diisopropylaminoethyl isopropylphosphonothiolate () and propan-2-yl (dimethoxyphosphorothioyl)sulfanylacetate () share functional similarities:

- Mechanistic Differences: Phosphonothioates often act as acetylcholinesterase inhibitors or flame retardants, whereas carbamimidothioates target CAs .

- Structural Contrast: Phosphonothioates contain a phosphorus-sulfur core, whereas carbamimidothioates feature a thiourea-imino group.

Key Research Findings

Biological Activity

Phosphorous acid; propan-2-yl carbamimidothioate, also known as a carbamimidothioate derivative, has garnered interest in biological research due to its diverse pharmacological properties. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Phosphorous acid; propan-2-yl carbamimidothioate is characterized by its unique chemical structure, which includes a phosphorus atom bonded to a propan-2-yl group and a carbamimidothioate moiety. This configuration imparts specific biological activities that are being explored in various therapeutic contexts.

Mechanisms of Biological Activity

- Inhibition of Enzymatic Activity :

-

Gene Expression Modulation :

- Research indicates that derivatives of carbamimidothioates can affect gene transcription by altering histone methylation patterns. In particular, increases in global H3K4me2 levels have been observed in response to treatment with specific amidoxime analogues, suggesting a role in modulating gene expression related to cellular growth and differentiation .

-

Anticancer Properties :

- Preliminary studies suggest that phosphorous acid; propan-2-yl carbamimidothioate may exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For example, certain derivatives have shown selective toxicity towards tumor cells while sparing normal cells, indicating a therapeutic window for potential cancer treatments .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of phosphorous acid; propan-2-yl carbamimidothioate derivatives, researchers treated MDA-MB-231 triple-negative breast cancer cells with various concentrations of the compound. The results demonstrated significant inhibition of cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. Notably, these compounds exhibited minimal toxicity towards non-cancerous MCF10A cells, suggesting a promising therapeutic index for further development .

Safety and Toxicological Assessment

Safety assessments have indicated that high doses of phosphorous acid; propan-2-yl carbamimidothioate derivatives do not induce acute toxicity in animal models. For instance, oral administration at doses up to 2000 mg/kg did not result in observable adverse effects, highlighting the compound's potential safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.